molecular formula C10H10N2 B1331423 1-p-Tolyl-1H-pyrazole CAS No. 20518-17-6

1-p-Tolyl-1H-pyrazole

Cat. No.: B1331423
CAS No.: 20518-17-6
M. Wt: 158.2 g/mol
InChI Key: XJYIPDKSWROWBM-UHFFFAOYSA-N
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Description

1-p-Tolyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-p-Tolyl-1H-pyrazole can be synthesized through various methods. One common approach involves the condensation of p-tolylhydrazine with 1,3-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate. The reaction mixture is heated to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One-pot multicomponent reactions, which combine multiple reactants in a single reaction vessel, are often employed to streamline the process and reduce production costs. Transition-metal catalysts and photoredox reactions are also utilized to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-p-Tolyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield hydrazine derivatives, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

1-p-Tolyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is studied for its potential as a therapeutic agent.

    Medicine: Due to its biological activities, this compound is investigated for its potential use in drug development, particularly as an anticancer and antimicrobial agent.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-p-Tolyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-p-Tolyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-Phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a p-tolyl group. It exhibits different biological activities and chemical reactivity.

    3-Methyl-1-phenyl-1H-pyrazol-5-ol: Contains additional substituents that alter its chemical properties and applications.

    1-(4-Chlorophenyl)-4-hydroxy-3-substituted-1H-pyrazoles: Known for their pronounced anticancer activity

This compound stands out due to the presence of the p-tolyl group, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-p-Tolyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer properties, and mechanisms of action, supported by relevant research findings and data tables.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antifungal Activity : Demonstrated efficacy against fungal pathogens.
  • Anticancer Properties : Potential to inhibit cancer cell proliferation.

Antimicrobial and Antifungal Properties

Research indicates that pyrazole derivatives, including this compound, possess notable antimicrobial effects. A study reported that certain pyrazole compounds showed low minimum inhibitory concentration (MIC) values against Staphylococcus aureus, Escherichia coli, and Candida albicans, comparable to standard antibiotics like Clotrimazole and Chloramphenicol .

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMIC (µg/mL)Standard Drug (MIC)
Staphylococcus aureus12.510 (Chloramphenicol)
Escherichia coli2525 (Ampicillin)
Aspergillus niger1520 (Clotrimazole)

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It is suggested that the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. For instance, molecular docking studies indicated that pyrazole derivatives bind effectively to the active sites of cancer-related proteins, resulting in reduced cell viability .

Case Study: In Vitro Anticancer Evaluation

In a recent study, this compound was tested against different cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent anticancer activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits enzymes involved in metabolic pathways critical for cancer cell survival.
  • Apoptosis Induction : The compound promotes programmed cell death in malignant cells through various signaling pathways.

Pyrazole derivatives are known for their diverse pharmacological effects, including:

  • Antileishmanial and Antimalarial Activities : Certain derivatives exhibit substantial inhibition against Plasmodium berghei, with suppression rates ranging from 70.2% to 90.4%.

Table 2: Biological Activities of Pyrazole Derivatives

Activity TypeExample CompoundEfficacy (%)
AntimalarialThis compound90.4
AntifungalPyrazole DerivativeComparable to Clotrimazole
AnticancerVariousIC50 < 10 µM

Properties

IUPAC Name

1-(4-methylphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYIPDKSWROWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355628
Record name 1-p-Tolyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20518-17-6
Record name 1-p-Tolyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following General Procedure A (125° C., 24 hours), 1H-pyrazole (102 mg, 1.5 mmol) is coupled with 1-bromo-4-methylbenzene (122 μL, 1.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=70/30) to provide 90 mg (57% isolated yield) of the desired product as an uncolored oil.
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
122 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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